molecular formula C9H8ClN3 B3207608 4-Chloro-2-ethylpyrido[2,3-d]pyrimidine CAS No. 1044771-79-0

4-Chloro-2-ethylpyrido[2,3-d]pyrimidine

Cat. No. B3207608
CAS RN: 1044771-79-0
M. Wt: 193.63 g/mol
InChI Key: LDLMBJSGEQCJJE-UHFFFAOYSA-N
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Description

4-Chloro-2-ethylpyrido[2,3-d]pyrimidine is a chemical compound with the molecular formula C9H8ClN3 . It is a derivative of pyrido[2,3-d]pyrimidine, which is an aromatic heterocyclic compound .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves various methods . An improved synthesis of these compounds has been achieved using microwave technique, which is a new and robust approach . The synthesis involves the use of chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrido[2,3-d]pyrimidine core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The compound also contains a chlorine atom and an ethyl group attached to the pyrimidine ring .


Chemical Reactions Analysis

Chemically, pyrido[2,3-d]pyrimidines demonstrate reactivity through various reactions . They undergo electrophilic substitution reactions, including nucleophilic aromatic substitution .

Mechanism of Action

While the specific mechanism of action for 4-Chloro-2-ethylpyrido[2,3-d]pyrimidine is not mentioned in the retrieved papers, pyrimidines in general have been found to exhibit a range of pharmacological effects . They inhibit the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

The safety data sheet for a similar compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, indicates that it may cause serious eye irritation, respiratory irritation, and is harmful in contact with skin and if inhaled . It is also very toxic to aquatic life .

Future Directions

Research on pyrido[2,3-d]pyrimidines is ongoing, with recent developments focusing on their synthesis and anti-inflammatory effects . Future research may explore their potential as anti-inflammatory agents, with the aim of synthesizing novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

4-chloro-2-ethylpyrido[2,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c1-2-7-12-8(10)6-4-3-5-11-9(6)13-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLMBJSGEQCJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=CC=N2)C(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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